molecular formula C14H15Cl2N3 B11791053 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine

4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine

Cat. No.: B11791053
M. Wt: 296.2 g/mol
InChI Key: GXKSONQXHYIVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a piperidine ring attached to an imidazole ring, which is further substituted with a 3,4-dichlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to form the imidazole ring. This intermediate is then reacted with piperidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using catalysts such as palladium or platinum . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazole or piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15Cl2N3

Molecular Weight

296.2 g/mol

IUPAC Name

4-[2-(3,4-dichlorophenyl)imidazol-1-yl]piperidine

InChI

InChI=1S/C14H15Cl2N3/c15-12-2-1-10(9-13(12)16)14-18-7-8-19(14)11-3-5-17-6-4-11/h1-2,7-9,11,17H,3-6H2

InChI Key

GXKSONQXHYIVGQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=CN=C2C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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